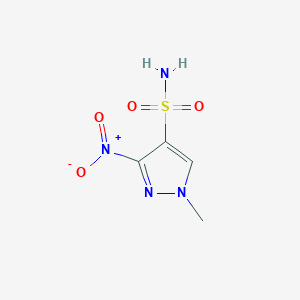

1-methyl-3-nitro-1H-pyrazole-4-sulfonamide

説明

BenchChem offers high-quality 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-methyl-3-nitropyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O4S/c1-7-2-3(13(5,11)12)4(6-7)8(9)10/h2H,1H3,(H2,5,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKQYRCQGLCTMQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)[N+](=O)[O-])S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Medicinal Chemistry Applications of 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide

Foreword: The Architectural Elegance of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of pharmacologically active agents. These "privileged scaffolds" offer a unique combination of synthetic accessibility, metabolic stability, and the ability to present functional groups in a precise three-dimensional arrangement to interact with biological targets. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4]

When the pyrazole nucleus is appended with a sulfonamide moiety, another pharmacologically significant functional group known for its role in a plethora of drugs including antibacterial agents and diuretics, the resulting pyrazole sulfonamide architecture becomes a powerful platform for drug discovery.[5][6][7] This guide delves into the medicinal chemistry potential of a specific, yet underexplored, derivative: 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide . We will dissect its synthetic rationale, explore its potential therapeutic applications based on the rich pharmacology of its parent class, and provide actionable experimental protocols for its biological evaluation.

Synthetic Strategy and Mechanistic Considerations

The synthesis of 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide, while not explicitly detailed in the current literature, can be logically devised from established methodologies for analogous pyrazole sulfonamides.[1] The proposed synthetic pathway is a multi-step process that requires careful control of reaction conditions to achieve the desired substitution pattern.

Proposed Synthetic Pathway

The synthesis commences with the construction of the methylated pyrazole core, followed by sequential sulfonation and nitration. The choice of the order of these steps is critical to manage the directing effects of the substituents on the pyrazole ring.

Figure 1: Proposed synthetic workflow for 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of the 1-Methylpyrazole Intermediate

-

To a solution of a suitable 1,3-diketone in ethanol, add an equimolar amount of methylhydrazine dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography.

Causality: The use of methylhydrazine is crucial for the introduction of the methyl group at the N1 position of the pyrazole ring. The cyclocondensation reaction is a well-established method for forming the pyrazole core.[1]

Step 2: Sulfonylation

-

Dissolve the 1-methylpyrazole intermediate in a suitable solvent such as chloroform.

-

Cool the solution to 0°C and slowly add an excess of chlorosulfonic acid.

-

After the addition is complete, reflux the mixture for 4-6 hours.

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the sulfonyl chloride derivative.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Causality: Chlorosulfonic acid is a powerful sulfonating agent. The reaction proceeds via electrophilic aromatic substitution, with the sulfonyl group typically directing to the 4-position of the pyrazole ring due to the directing effects of the existing substituents.[1]

Step 3: Sulfonamide Formation

-

Dissolve the 1-methylpyrazole-4-sulfonyl chloride in a suitable solvent like dichloromethane.

-

Bubble ammonia gas through the solution or add aqueous ammonia dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the sulfonamide.

Causality: The sulfonyl chloride is highly reactive towards nucleophiles. Ammonia readily displaces the chloride to form the primary sulfonamide.

Step 4: Nitration

-

To a mixture of concentrated nitric acid and sulfuric acid at 0°C, slowly add the 1-methyl-1H-pyrazole-4-sulfonamide.

-

Maintain the temperature below 10°C and stir for 1-2 hours.

-

Pour the reaction mixture onto ice and collect the precipitated product by filtration.

-

Wash the product with water until the washings are neutral and then dry.

Causality: The sulfonamide group is a deactivating, meta-directing group in benzene chemistry. However, in the pyrazole ring system, the directing effects can be more complex. The nitro group is expected to substitute at the 3-position.

Physicochemical Properties and Structural Elucidation

The final product, 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide, is expected to be a solid with a defined melting point. Its structure can be unequivocally confirmed using a combination of spectroscopic techniques:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the N-methyl protons, the pyrazole ring proton, and the sulfonamide protons. |

| ¹³C NMR | Resonances for the N-methyl carbon and the three pyrazole ring carbons. |

| FT-IR | Characteristic absorption bands for the N-H stretch of the sulfonamide, the S=O stretches, and the N-O stretches of the nitro group. |

| Mass Spec | A molecular ion peak corresponding to the calculated molecular weight of C₄H₆N₄O₄S.[8] |

Potential Medicinal Chemistry Applications

The true value of 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide lies in its potential as a lead compound for various therapeutic areas. The combination of the pyrazole core, the sulfonamide group, and the electron-withdrawing nitro group creates a unique electronic and steric profile that could drive interactions with multiple biological targets.

Anticancer Activity

A significant body of research highlights the antiproliferative activity of pyrazole sulfonamide derivatives.[1][7] These compounds can exert their effects through various mechanisms, including the inhibition of kinases and other enzymes involved in cell cycle progression. The introduction of a nitro group can enhance the electrophilicity of the molecule, potentially leading to covalent interactions with target proteins or increasing its ability to induce oxidative stress in cancer cells.

Hypothesized Mechanism of Action:

Figure 2: Potential mechanism of anticancer activity via kinase inhibition.

Antimicrobial and Antitubercular Applications

Sulfonamides are classic antibacterial agents that act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The pyrazole moiety can enhance the antimicrobial spectrum and potency.[5][6] The nitro group is also a known pharmacophore in several antimicrobial drugs, such as nitrofurantoin and metronidazole, which can be reduced within microbial cells to generate cytotoxic radicals. This dual-action potential makes 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide a compelling candidate for further investigation as an antimicrobial or even an antitubercular agent.[5]

Enzyme Inhibition: Carbonic Anhydrases and Beyond

The sulfonamide group is a well-established zinc-binding group, making it a key feature of many carbonic anhydrase inhibitors.[2][9] These enzymes are involved in a variety of physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[9] The specific substitution pattern on the pyrazole ring will determine the selectivity and potency of inhibition against different carbonic anhydrase isoforms. Additionally, some pyrazole sulfonamides have shown inhibitory activity against other enzymes like α-glucosidase, suggesting potential applications in diabetes management.[10]

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities, a series of in vitro assays are recommended.

In Vitro Anticancer Activity: MTT Assay

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media.

-

Compound Treatment: Seed cells in 96-well plates and, after 24 hours, treat with serial dilutions of 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Broth Microdilution: Prepare serial dilutions of the test compound in a 96-well plate containing bacterial growth medium.

-

Inoculation: Inoculate each well with a standardized bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Insights and Future Directions

The exploration of 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide opens up numerous avenues for further research. A systematic SAR study would be invaluable to optimize its biological activity.

-

Modification of the N1-substituent: Replacing the methyl group with larger alkyl or aryl groups could influence lipophilicity and target engagement.

-

Variation of the C3-substituent: Replacing the nitro group with other electron-withdrawing or electron-donating groups would modulate the electronic properties of the pyrazole ring and could fine-tune the compound's activity and selectivity.

-

Derivatization of the Sulfonamide: The synthesis of N-substituted sulfonamides could lead to compounds with improved pharmacokinetic properties and novel biological activities.

Conclusion

While 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide may be a relatively uncharacterized molecule, its structural components suggest a high probability of interesting and therapeutically relevant biological activities. The pyrazole sulfonamide scaffold is a proven platform for the development of a wide range of medicinal agents. The addition of a nitro group adds another layer of chemical reactivity and potential for biological interactions. This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of this promising compound, with the hope of stimulating further research into its potential as a novel therapeutic agent. The path from a theoretical molecule to a clinical candidate is long and challenging, but the journey begins with a solid understanding of the fundamental medicinal chemistry, as outlined herein.

References

-

Mahesh, P., Akshinthala, P., Katari, N. K., Gupta, L. K., Panwar, D., Sharma, M. K., Jonnalagadda, S. B., & Gundla, R. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26532–26544. [Link]

-

Reddymasu, S., N, S., & V, H. (2018). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. SciELO México. [Link]

-

Lolak, N., Akocak, S., Topal, M., Koçyiğit, Ü. M., Işık, M., Türkeş, C., Topal, F., Durgun, M., & Beydemir, Ş. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity, e202401633. [Link]

-

ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). [Link]

-

Zala, M., Patel, K., & Shah, A. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega, 10(7), 8931–8945. [Link]

-

Khan, I., Ibrar, A., Abbas, N., Tahir, M. N., & Ayub, K. (2024). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry, 12, 1379848. [Link]

-

American Elements. (n.d.). 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide. [Link]

-

Wang, B., Li, J., Zhang, J., Song, H., & Li, Z. (2022). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers in Chemistry, 10, 923908. [Link]

-

Patel, A. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1162-1168. [Link]

-

Mahesh, P., Akshinthala, P., Katari, N. K., Gupta, L. K., Panwar, D., Sharma, M. K., Jonnalagadda, S. B., & Gundla, R. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26532–26544. [Link]

-

Al-Ostoot, F. H., Al-Tamimi, A. M., & Al-Anazi, K. M. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10. [Link]

-

Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. [Link]

-

Li, Q., Duan, Y., Chen, L., Yang, X., & Li, Z. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(42), 11757–11766. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-dimethyl-1H-pyrazole-4-sulfonamide. PubChem Compound Database. [Link]

- Google Patents. (n.d.). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

-

Yogi, P., & Joshi, A. (2016). The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. Journal of Chemical, Biological and Physical Sciences, 6(1), 117-127. [Link]

-

Hussain, T., Ullah, S., Alrokayan, S., Alamery, S., Mohammed, A. A., Ejaz, S. A., Aziz, M., & Iqbal, J. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Medicinal Chemistry, 14(8), 1546–1557. [Link]

Sources

- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. royal-chem.com [royal-chem.com]

- 5. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents [scielo.org.mx]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. americanelements.com [americanelements.com]

- 9. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]

- 10. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]

The Pyrazole-4-Sulfonamide Scaffold: A Privileged Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rise of a Versatile Pharmacophore

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has long been recognized as a "privileged" scaffold in medicinal chemistry.[1] Its synthetic tractability and ability to engage in a variety of non-covalent interactions have led to its incorporation into numerous clinically successful drugs.[2] When coupled with a sulfonamide moiety at the 4-position, the resulting pyrazole-4-sulfonamide core emerges as a highly versatile and potent pharmacophore with a remarkable breadth of biological activities.[1] This guide provides a comprehensive technical overview of the pyrazole-4-sulfonamide scaffold, from its fundamental synthesis to its application in targeting diverse protein classes, offering field-proven insights for its strategic deployment in drug discovery programs.

The significance of this scaffold is exemplified by the market success of drugs like celecoxib, a selective COX-2 inhibitor, which validates the therapeutic potential of this chemical entity.[2] Beyond anti-inflammatory agents, derivatives of this core have shown promise as inhibitors of enzymes crucial in oncology and infectious diseases, such as carbonic anhydrases and protein kinases, as well as modulators of G-protein coupled receptors (GPCRs).[2][3][4] The sulfonamide group, a well-established pharmacophore in its own right, often acts as a key zinc-binding group in metalloenzymes or as a hydrogen bond donor/acceptor, anchoring the molecule to its biological target.[2]

This guide will delve into the synthetic strategies for accessing this scaffold, explore its structure-activity relationships (SAR) across different target families, and provide detailed, self-validating experimental protocols for its biological evaluation.

Core Chemistry: Synthesis of the Pyrazole-4-Sulfonamide Scaffold

The construction of pyrazole-4-sulfonamide derivatives is generally achieved through a convergent synthetic approach, culminating in the coupling of a pyrazole-4-sulfonyl chloride intermediate with a desired amine. The specific substitution pattern on the pyrazole ring and the nature of the amine component are key determinants of the final compound's biological activity.

Synthesis of the Key Intermediate: Pyrazole-4-sulfonyl Chloride

A common and efficient method for the preparation of the pyrazole-4-sulfonyl chloride intermediate involves the direct sulfonation of a substituted pyrazole using chlorosulfonic acid.[5] This electrophilic aromatic substitution reaction typically proceeds with high regioselectivity at the 4-position of the pyrazole ring.

Caption: General Synthetic Scheme for Pyrazole-4-sulfonyl Chloride.

General Protocol for the Synthesis of Pyrazole-4-sulfonamides

With the pyrazole-4-sulfonyl chloride in hand, the final sulfonamide derivatives can be readily prepared via a nucleophilic substitution reaction with a primary or secondary amine. The choice of base and solvent is crucial for achieving high yields and purity.

Experimental Protocol: Synthesis of a Representative Pyrazole-4-sulfonamide [5][6]

-

Reaction Setup: To a solution of the desired amine (1.05 equivalents) in dichloromethane (DCM, ~10 volumes), add a suitable organic base such as diisopropylethylamine (DIPEA, 1.5 equivalents) at room temperature (25-30 °C).

-

Addition of Sulfonyl Chloride: Slowly add a solution of the pyrazole-4-sulfonyl chloride (1.0 equivalent) in DCM (5 volumes) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, add cold water (~10 volumes) to the reaction mixture and stir for 10 minutes. Separate the organic layer.

-

Extraction and Drying: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the pure pyrazole-4-sulfonamide derivative.[6]

This robust protocol allows for the generation of diverse libraries of pyrazole-4-sulfonamides for screening against various biological targets.

Targeting Enzyme Families: A Tale of Three Classes

The pyrazole-4-sulfonamide scaffold has demonstrated remarkable efficacy as an inhibitor of several key enzyme families, most notably cyclooxygenases, carbonic anhydrases, and protein kinases. The specific substitution patterns around the core dictate the target selectivity and potency.

Cyclooxygenase (COX) Inhibition: The Celecoxib Story

The most prominent example of a pyrazole-4-sulfonamide in clinical use is celecoxib (Celebrex®), a selective inhibitor of cyclooxygenase-2 (COX-2).[7][8] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[9][10]

Mechanism of Action: Celecoxib operates as a highly selective, reversible inhibitor of the COX-2 isoform.[7] It blocks the conversion of arachidonic acid to prostaglandin precursors, thereby exerting its anti-inflammatory and analgesic effects.[7] The selectivity for COX-2 over the constitutively expressed COX-1 isoform is crucial, as it minimizes the gastrointestinal side effects commonly associated with non-selective NSAIDs.[7] The polar sulfonamide side chain of celecoxib binds to a hydrophilic side pocket near the active site of the COX-2 enzyme, a feature not present in COX-1, which is a key determinant of its selectivity.[7]

Caption: Mechanism of Action of Celecoxib as a COX-2 Inhibitor.

Structure-Activity Relationship (SAR) for COX-2 Inhibition: The development of celecoxib has provided significant insights into the SAR of diaryl-substituted pyrazoles.

| Position | Substitution | Impact on COX-2 Inhibition |

| Pyrazole C4 | Sulfonamide (SO2NH2) | Essential for potent and selective COX-2 inhibition.[7] |

| Pyrazole N1 | p-Sulfamoylphenyl | Confers higher potency compared to other substituents like p-methoxyphenyl. |

| Pyrazole C3 | Trifluoromethyl (CF3) | Provides superior selectivity and potency compared to methyl or fluoromethyl groups. |

| Pyrazole C5 | p-Methylphenyl | Low steric hindrance maximizes potency. |

Carbonic Anhydrase (CA) Inhibition: A Tale of Isoform Selectivity

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Dysregulation of specific CA isoforms is implicated in various diseases, including glaucoma, epilepsy, and cancer, making them attractive therapeutic targets.[11] The sulfonamide moiety is a classic zinc-binding group, making pyrazole-4-sulfonamides natural candidates for CA inhibitors.[2]

Mechanism of Action: The primary sulfonamide group (SO2NH2) of these inhibitors coordinates to the Zn(II) ion in the active site of the carbonic anhydrase, displacing a zinc-bound water molecule or hydroxide ion. This binding event blocks the catalytic activity of the enzyme, preventing the hydration of CO2.[2]

Structure-Activity Relationship (SAR) for CA Inhibition: Achieving isoform selectivity is a major goal in the design of CA inhibitors. The pyrazole scaffold offers a versatile platform for introducing substituents that can exploit subtle differences in the active site cavities of different CA isoforms.

| Scaffold Feature | Impact on CA Inhibition |

| Primary Sulfonamide | Essential for zinc binding and potent inhibition.[2] |

| Pyrazole Core | Serves as a scaffold for orienting substituents into specific subpockets of the active site. |

| Substituents on Pyrazole/Amine | Bulky and hydrophobic groups can be directed towards the "130s subpocket" to achieve selectivity between isoforms like CA II, CA IX, and CA XII.[12] |

Experimental Protocol: Stopped-Flow CO2 Hydrase Assay for CA Inhibition [2][13]

This assay measures the catalytic activity of CA by monitoring the pH change resulting from CO2 hydration.

-

Reagent Preparation: Prepare two buffer solutions. Solution A: HEPES buffer at a lower pH (e.g., 7.03). Solution B: A bicarbonate/CO2 buffer at a higher pH (e.g., 8.41) containing a pH indicator dye like pyranine.[14]

-

Enzyme and Inhibitor Preparation: Prepare stock solutions of the purified CA isoform and the pyrazole-4-sulfonamide inhibitor in an appropriate buffer.

-

Stopped-Flow Measurement: Rapidly mix equal volumes of Solution A (containing the enzyme and inhibitor) and Solution B in a stopped-flow spectrophotometer. This creates an out-of-equilibrium solution.[13]

-

Data Acquisition: Monitor the change in absorbance or fluorescence of the pH indicator over time as the enzyme catalyzes the hydration of CO2, leading to a change in pH.

-

Data Analysis: Calculate the initial rate of the reaction. Determine the IC50 and/or Ki values for the inhibitor by measuring the rates at various inhibitor concentrations.

Protein Kinase Inhibition: A New Frontier in Oncology

Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. The pyrazole scaffold is a common feature in many approved kinase inhibitors, and pyrazole-4-sulfonamide derivatives have emerged as a promising class of compounds targeting various kinases, including Abl, Aurora kinases, and JNKs.[4][15][16]

Mechanism of Action: Pyrazole-4-sulfonamide kinase inhibitors typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. The specific interactions between the inhibitor and the amino acid residues in the hinge region and other parts of the ATP-binding site determine the potency and selectivity of the inhibitor.

Caption: Mechanism of Action of Pyrazole-4-sulfonamide Kinase Inhibitors.

Experimental Protocol: In Vitro Kinase Assay (Radiometric) [17][18]

-

Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing kinase assay buffer, the purified kinase, the substrate protein (e.g., a generic substrate like myelin basic protein or a specific peptide), and the pyrazole-4-sulfonamide inhibitor at various concentrations.

-

Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10 minutes) at the optimal temperature (e.g., 30°C) to allow the inhibitor to bind to the kinase.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP and [γ-³²P]ATP.

-

Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes) at the optimal temperature.

-

Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer or by spotting the reaction mixture onto phosphocellulose paper.

-

Detection: Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP using SDS-PAGE followed by autoradiography or by washing the phosphocellulose paper and counting the radioactivity using a scintillation counter.

-

Data Analysis: Quantify the amount of ³²P incorporated into the substrate. Determine the IC50 value of the inhibitor by plotting the percentage of kinase activity against the inhibitor concentration.

Modulating G-Protein Coupled Receptors (GPCRs)

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern medicines.[19] Pyrazole-sulfonamide derivatives have been identified as antagonists for several GPCRs, including the chemokine receptor CCR4 and the complement receptor C5aR1, which are involved in inflammation, immunology, and cancer.[13]

Mechanism of Action: As antagonists, these compounds bind to the receptor but do not elicit a downstream signaling response. They block the binding of the endogenous agonist, thereby inhibiting the receptor's activity. Many pyrazole-sulfonamide GPCR antagonists act as allosteric modulators, binding to a site distinct from the orthosteric (endogenous ligand) binding site.

Structure-Activity Relationship (SAR) for GPCR Antagonism: The SAR for GPCR antagonists is highly target-specific. For CCR4 antagonists, for example, a "clip" or orthogonal conformation, where the pyrazole ring forms an intramolecular hydrogen bond with the sulfonamide NH, is believed to be important for activity.

Experimental Protocol: Calcium Mobilization Assay for Gq-coupled GPCRs [9]

This assay is used to measure the activity of GPCRs that couple to the Gq signaling pathway, which results in the release of intracellular calcium.

-

Cell Culture: Culture cells stably or transiently expressing the GPCR of interest in a 96-well or 384-well black-walled, clear-bottom plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye solution for 30-60 minutes at 37°C.

-

Compound Incubation (Antagonist Mode): Add the pyrazole-4-sulfonamide antagonist at various concentrations to the wells and incubate for a defined period.

-

Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation). Add a known agonist for the GPCR to the wells and immediately begin monitoring the change in fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence corresponds to the release of intracellular calcium. In antagonist mode, the pyrazole-4-sulfonamide will reduce the fluorescence signal elicited by the agonist. Calculate the IC50 value of the antagonist from the dose-response curve.

Caption: Generalized Experimental Workflow for Inhibitor Screening.

Evaluating Antiproliferative Activity

For pyrazole-4-sulfonamides developed as potential anticancer agents, it is essential to assess their ability to inhibit the growth of cancer cells. Cell viability assays are a cornerstone of this evaluation.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [5]

This assay quantifies ATP, an indicator of metabolically active cells.

-

Cell Plating: Seed cancer cells in a 96-well or 384-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the pyrazole-4-sulfonamide compound for a specified period (e.g., 48-72 hours).

-

Assay Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Incubation and Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence Reading: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.

Conclusion and Future Outlook

The pyrazole-4-sulfonamide scaffold has firmly established itself as a privileged pharmacophore in drug discovery. Its synthetic accessibility and the diverse biological activities of its derivatives make it a highly attractive starting point for the development of novel therapeutics. From the well-established role in COX-2 and carbonic anhydrase inhibition to the expanding applications in targeting protein kinases and GPCRs, this scaffold continues to yield potent and selective modulators of a wide range of biological targets.

The future of pyrazole-4-sulfonamide-based drug discovery lies in the continued exploration of novel substitution patterns to achieve even greater target selectivity and improved pharmacokinetic properties. The application of modern drug design strategies, such as structure-based design and computational modeling, will undoubtedly accelerate the identification of new lead compounds. As our understanding of the molecular basis of disease continues to grow, the versatility of the pyrazole-4-sulfonamide pharmacophore ensures its enduring relevance in the quest for new and effective medicines.

References

-

News-Medical.Net. (2023, June 18). Celebrex (Celecoxib) Pharmacology. [Link]

-

Wikipedia. (n.d.). Celecoxib. [Link]

-

Tariq, M. (2024, February 28). Celecoxib. StatPearls. [Link]

-

Miah, A. H., et al. (2014). Lead identification and structure-activity relationships of heteroarylpyrazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. Organic & Biomolecular Chemistry, 12(11), 1779-92. [Link]

-

Patsnap. (2024, June 14). What is Celecoxib used for? Synapse. [Link]

-

Reddy, L. H., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26235–26248. [Link]

-

Reddy, L. H., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

-

Shrestha, A., & Lee, D. Y. (2015). In vitro NLK Kinase Assay. Bio-protocol, 5(20), e1630. [Link]

-

Kilpatrick, L. E., & Holliday, N. D. (2012). A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers. In Methods in Molecular Biology (Vol. 897, pp. 143-154). [Link]

-

Caers, J., et al. (2022, July 29). Characterization of G Protein-Coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. JoVE. [Link]

-

Sleno, R., et al. (2015). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. ResearchGate. [Link]

-

DiscoverX. (2017, January 11). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube. [Link]

-

NCBI. (n.d.). Cell Viability Assays. Assay Guidance Manual. [Link]

-

Swietach, P., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 196. [Link]

-

G-C. G., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(20), 6899. [Link]

-

ChemBK. (2024, April 9). 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. [Link]

-

Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 119. [Link]

-

Allam, H. A., et al. (2021). Synthesis and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine. Journal of Medicinal Chemistry, 64(18), 13866–13889. [Link]

-

Norman, M. H., et al. (2019). Discovery of a Potent and Selective CCR4 Antagonist That Inhibits Treg Trafficking into the Tumor Microenvironment. ACS Medicinal Chemistry Letters, 10(8), 1139–1144. [Link]

-

El-Gamal, M. I., et al. (2021). Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer. Scientific Reports, 11(1), 16390. [Link]

-

Rowley, J. A., et al. (2024). Discovery and Characterization of a New Class of C5aR1 Antagonists Showing In Vivo Activity. Journal of Medicinal Chemistry. [Link]

-

Allam, H. A., et al. (2023). Effect of hydrophobic extension of aryl enaminones and pyrazole-linked compounds combined with sulphonamide, sulfaguanidine, or carboxylic acid functionalities on carbonic anhydrase inhibitory potency and selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197680. [Link]

-

Hernandez, M. X., et al. (2022). C5aR1 antagonism suppresses inflammatory glial gene expression and alters cellular signaling in an aggressive Alzheimer's model. bioRxiv. [Link]

-

Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7023. [Link]

-

Reddy, L. H., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26235–26248. [Link]

-

Angeli, A., & Supuran, C. T. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 23(22), 13880. [Link]

-

ChEMBL. (n.d.). Inhibition of human carbonic anhydrase 2 incubated for 10 mins by stopped flow CO2 hydrase assay (CHEMBL4034206). [Link]

-

Hermanowicz, A., et al. (2014). Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][7][9]triazines. European Journal of Medicinal Chemistry, 79, 413-424. [Link]

-

Angeli, A., et al. (2018). Inhibition constants (KI s) by a stopped flow CO 2 hydrase assay, with acetazolamide AAZ as standard drug 48. ResearchGate. [Link]

-

Kumar, A., et al. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. European Journal of Medicinal Chemistry, 265, 116086. [Link]

-

El-Sayed, M. A. A., et al. (2021). Development of Novel 1,3,4‐Trisubstituted Pyrazole Derivatives Bearing Sulfonamide Moiety as Anticancer Agents Targeting JNK Kinases. ResearchGate. [Link]

-

Hermanowicz, A., et al. (2023). Pyrazolo[4,3-e]tetrazolo[1,5-b][7][9]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. International Journal of Molecular Sciences, 24(13), 10927. [Link]

Sources

- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]

- 3. Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. multispaninc.com [multispaninc.com]

- 7. Identification of pyrazolopyrimidine arylsulfonamides as CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bio-protocol.org [bio-protocol.org]

- 9. Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Discovery and Characterization of a New Class of C5aR1 Antagonists Showing In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 15. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 16. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.jp]

- 17. Lead identification and structure-activity relationships of heteroarylpyrazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scienceopen.com [scienceopen.com]

Methodological & Application

Application Note: High-Purity Synthesis of 1-Methyl-3-Nitro-1H-Pyrazole-4-Sulfonamide

Executive Summary

This guide details the synthesis of 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide , a critical scaffold in medicinal chemistry often utilized in the development of kinase inhibitors and antimicrobial agents. The synthesis presents two primary challenges: regioselective methylation of the 3-nitropyrazole precursor and electrophilic sulfonyl functionalization of an electron-deficient heteroaromatic ring.

This protocol deviates from standard "mix-and-stir" instructions by focusing on the causality of reaction parameters. We utilize a direct chlorosulfonation approach, optimized for safety and throughput, avoiding the hazardous and multi-step diazonium (Sandmeyer) routes often cited in older literature.

Strategic Analysis & Retrosynthesis

The target molecule is assembled via a three-stage linear sequence. The critical decision point lies in Step 1, where tautomeric equilibrium dictates the product ratio.

Synthetic Pathway (Graphviz Visualization)

Figure 1: Linear synthetic workflow highlighting the critical regioselective branch point at Step 1.

Detailed Experimental Protocols

Phase 1: Regioselective Methylation of 3-Nitropyrazole

Objective: Synthesize 1-methyl-3-nitro-1H-pyrazole while minimizing the 1-methyl-5-nitro isomer.

-

Mechanism: 3-Nitropyrazole exists in tautomeric equilibrium. Alkylation can occur at N1 or N2. Steric hindrance and thermodynamic stability generally favor the 1,3-isomer (Target) over the 1,5-isomer when using mild bases like

, whereas strong bases (NaH) or specific solvents can alter this ratio.

Reagents:

-

3-Nitropyrazole (1.0 eq)[1]

-

Methyl Iodide (MeI) (1.2 eq)

-

Potassium Carbonate (

) (2.0 eq) -

Solvent: DMF (Dimethylformamide) or Acetone[2]

Protocol:

-

Dissolution: Charge a round-bottom flask with 3-nitropyrazole and DMF (10 vol). Stir until dissolved.

-

Base Addition: Add

powder. The suspension may turn slightly yellow. -

Alkylation: Cool to 0°C. Add MeI dropwise to control the exotherm.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The 1,3-isomer typically runs lower (more polar) than the 1,5-isomer due to the dipole moment alignment.

-

Workup: Pour into ice water (50 vol). The product often precipitates. If not, extract with Ethyl Acetate (3x).

-

Purification (CRITICAL): Recrystallization from Ethanol/Water is preferred to remove the 1,5-isomer. If the ratio is poor, silica gel chromatography is required.

QC Check (NMR Validation):

-

1,3-Isomer (Target): The N-Methyl group is spatially close to the proton at C5. NOESY will show a correlation between N-Me and H-5.

-

1,5-Isomer: The N-Methyl is adjacent to the Nitro group; H-3 is distant. No strong NOE between N-Me and ring protons.

Phase 2: Electrophilic Chlorosulfonation

Objective: Introduce the sulfonyl chloride moiety at the C4 position. Challenge: The nitro group at C3 strongly deactivates the ring, making electrophilic aromatic substitution difficult. Harsh conditions are required.

Reagents:

-

1-Methyl-3-nitro-1H-pyrazole (1.0 eq)[1]

-

Chlorosulfonic acid (

) (5.0 - 8.0 eq) -

Thionyl Chloride (

) (1.0 eq) - Optional, drives conversion.

Protocol:

-

Safety Setup: Use a dry flask with a drying tube (

) and a gas scrubber (NaOH trap) for HCl/SOx fumes. Chlorosulfonic acid reacts violently with water. -

Addition: Place

in the flask. Cool to 0°C. -

Substrate Introduction: Add 1-methyl-3-nitropyrazole portion-wise. Caution: Exothermic.[5]

-

Heating: Slowly ramp temperature to 100–110°C . Stir for 4–6 hours.

-

Note: Unlike activated pyrazoles, this deactivated system requires high heat.

-

-

Quenching (High Hazard): Cool the reaction mixture to RT. Pour the reaction mass very slowly onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a solid or oil.

-

Isolation: Filter the solid immediately. Wash with cold water.[5][6] Dry under vacuum at RT. Do not heat during drying to prevent hydrolysis.

Phase 3: Sulfonamide Formation (Ammonolysis)

Objective: Convert the sulfonyl chloride to the sulfonamide.

Reagents:

-

Crude Sulfonyl Chloride (from Phase 2)

-

Ammonium Hydroxide (28%

aq) or -

Solvent: THF or Dichloromethane (DCM).

Protocol:

-

Dissolution: Dissolve the sulfonyl chloride in THF or DCM. Cool to 0°C.

-

Amination: Add aqueous ammonia (excess, 5-10 eq) dropwise.

-

Reaction: Stir at 0°C for 30 mins, then RT for 1 hour.

-

Workup: Evaporate THF. Dilute with water. Adjust pH to ~4-5 with dilute HCl to precipitate the sulfonamide (sulfonamides are weakly acidic; basic pH keeps them soluble as salts).

-

Filtration: Collect the precipitate. Recrystallize from Ethanol/Water.

Analytical Data & QC Specifications

| Parameter | Specification | Method |

| Appearance | Off-white to pale yellow solid | Visual |

| Purity | > 98.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |

| Identity (H-NMR) | Confirms 1-Methyl, 3-Nitro, 4-Sulfonamide pattern | 400 MHz DMSO-d6 |

| Regiochemistry | NOE correlation: N-Me | NOESY 2D-NMR |

| Mass Spec | [M+H]+ = 207.02 (Calc) | LC-MS (ESI+) |

NMR Interpretation Guide (DMSO-d6):

- ~8.5-9.0 ppm (1H, s): H-5 proton (Deshielded by adjacent Nitro and Sulfonamide).

-

~7.5 ppm (2H, bs):

- ~4.0 ppm (3H, s): N-Methyl.[7]

Troubleshooting & Critical Parameters

Regioselectivity Failure (Step 1)

If the 1,5-isomer dominates, check the solvent. Aprotic polar solvents (DMF, DMSO) favor the 1,3-isomer (kinetic/dipole control). Protic solvents or high temperatures may encourage thermodynamic equilibration to the 1,5-isomer in some specific substitution patterns, though for 3-nitropyrazole, the 1,3 is generally the thermodynamic product. Switch base to

Low Yield in Chlorosulfonation (Step 2)

The nitro group deactivates the ring. If conversion is <50%:

-

Increase temperature to 120°C.

-

Add

or

Safety: Energetic Material Warning

Nitropyrazoles are energetic materials.[8][9] While 1-methyl-3-nitropyrazole is relatively stable, do not distill reaction mixtures to dryness at high temperatures. Always test small quantities for impact sensitivity before scaling up.

References

-

Regioselective Alkylation of Pyrazoles

- Title: 1-Methyl-1H-pyrazole-4-sulfonyl chloride Synthesis & Properties.

-

General Pyrazole Chemistry

-

Safety of Nitropyrazoles

- Title: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.

- Source: NIH / PMC.

-

URL:[Link]

Sources

- 1. PubChemLite - 1-methyl-3-nitro-1h-pyrazole-4-sulfonyl chloride (C4H4ClN3O4S) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. americanelements.com [americanelements.com]

- 4. mathnet.ru [mathnet.ru]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1H-Pyrazole-4-sulfonylchloride,1-methyl-(9CI) | 288148-34-5 [chemicalbook.com]

- 7. Frontiers | Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents [frontiersin.org]

- 8. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

Introduction: The Strategic Importance of Amino-Pyrazole Sulfonamides in Drug Discovery

An Application Guide for the Catalytic Hydrogenation of Nitro-Pyrazole Sulfonamides using Palladium on Carbon (Pd/C)

The pyrazole sulfonamide scaffold is a cornerstone in modern medicinal chemistry, most famously exemplified by the selective COX-2 inhibitor, Celecoxib.[1][2][3] These structures are integral to the development of therapeutic agents for inflammation, cancer, and other conditions.[4][5][6][7] A critical step in the synthesis of many of these drug candidates is the reduction of a nitro group to a primary amine on the pyrazole or an associated aryl ring. This transformation introduces a versatile functional handle, the amino group, which is pivotal for further molecular elaboration, modulating pharmacokinetic properties, or participating in key binding interactions with biological targets.[8]

Among the various methods for nitro group reduction, catalytic hydrogenation using palladium on activated carbon (Pd/C) is frequently the method of choice in pharmaceutical development.[9][10] It is renowned for its high efficiency, clean reaction profiles, and scalability. This application note provides a detailed examination of this crucial transformation, grounded in mechanistic principles and practical laboratory protocols for researchers and drug development professionals.

Mechanistic Insights: The Role of the Pd/C Catalyst Surface

Catalytic hydrogenation is a heterogeneous process that occurs on the surface of the palladium catalyst.[11] The finely divided palladium nanoparticles, supported on high-surface-area activated carbon, provide numerous active sites for the reaction to proceed.[12][13] The overall transformation from a nitro group (-NO₂) to an amine (-NH₂) is a six-electron reduction.

The accepted mechanism involves several key steps:

-

Adsorption: Both the hydrogen gas (H₂) and the nitro-pyrazole sulfonamide substrate adsorb onto the surface of the palladium catalyst. The pi-system of the aromatic ring and the polar nitro group interact with the metal surface.[11]

-

Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved on the palladium surface, forming reactive palladium-hydride species (adsorbed hydrogen atoms).

-

Stepwise Reduction: The nitro group is reduced in a stepwise fashion through nitroso (-NO) and hydroxylamine (-NHOH) intermediates. These intermediates are typically highly reactive and are further reduced before they can be isolated under standard conditions.

-

Desorption: Once the reduction is complete, the final amino-pyrazole sulfonamide product has a lower affinity for the catalyst surface and desorbs back into the solution, freeing the active site for another catalytic cycle.[11]

It is the high activity of the Pd/C catalyst that typically ensures the reaction proceeds fully to the amine without significant accumulation of intermediates.[12]

Visualizing the Experimental Workflow

The following diagram outlines the general laboratory workflow for the Pd/C-catalyzed reduction of a nitro-pyrazole sulfonamide.

Caption: General workflow for Pd/C catalyzed nitro group reduction.

Optimizing Reaction Parameters

The success and efficiency of the reduction depend on several critical parameters. The optimal conditions should be determined empirically for each specific substrate.

| Parameter | Typical Range | Rationale & Expert Insights |

| Catalyst | 5-10% Pd on Carbon | Standard commercial catalyst. 10% Pd/C is more active and can be used in smaller quantities. Ensure the catalyst is from a reputable source for reproducibility. |

| Catalyst Loading | 1-10 mol % (Pd metal) | Higher loading speeds up the reaction but increases cost and can sometimes lead to side reactions. Modern methods have demonstrated success with as little as 0.4 mol%.[14] |

| Hydrogen Source | H₂ gas (1-4 atm), Hydrazine hydrate, Formic acid | H₂ Gas: The cleanest reagent. Requires specialized pressure equipment.[10] Transfer Hydrogenation: Uses molecules like hydrazine or formic acid as an in-situ hydrogen source, avoiding the need for high-pressure gas cylinders.[15][16] This can be a safer and more convenient option for standard lab setups. |

| Solvent | EtOH, MeOH, EtOAc, THF | Polar protic solvents like methanol (MeOH) and ethanol (EtOH) are most common as they facilitate hydrogenolysis and help solubilize the substrate.[13] Ethyl acetate (EtOAc) is also widely used and simplifies workup. |

| Temperature | Room Temp. to 60 °C | Most reductions proceed efficiently at room temperature. Gentle heating may be required for less reactive substrates but increases the risk of side reactions like dehalogenation. |

| Pressure (H₂ gas) | 1 atm (balloon) to 50 psi | Atmospheric pressure is often sufficient, especially with vigorous stirring.[14] Higher pressures increase the concentration of dissolved hydrogen, accelerating the reaction rate. |

Standard Laboratory Protocol: Hydrogenation using H₂ Gas

This protocol describes a general procedure for the reduction of a nitro-substituted pyrazole sulfonamide using hydrogen gas.

Materials:

-

Nitro-pyrazole sulfonamide (1.0 eq)

-

10% Palladium on Carbon (5-10 mol % Pd)

-

Solvent (e.g., Ethanol, 10-20 mL per gram of substrate)

-

Hydrogenation vessel (e.g., Parr shaker or a heavy-walled flask)

-

Celite® or another filter aid

-

Nitrogen (N₂) and Hydrogen (H₂) gas sources

Procedure:

-

Vessel Preparation: Add the nitro-pyrazole sulfonamide substrate to the hydrogenation vessel.

-

Solvent Addition: Add the chosen solvent (e.g., ethanol) and stir to dissolve the substrate completely.

-

Catalyst Addition (Inert Atmosphere): Flush the vessel with nitrogen gas. Under a positive pressure of nitrogen, carefully add the 10% Pd/C catalyst. Safety Note: Dry Pd/C is pyrophoric and can ignite in the presence of air and solvents. Handle with care in an inert atmosphere.

-

Hydrogenation: Seal the hydrogenation vessel. Purge the vessel by evacuating the nitrogen and refilling with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is fully exchanged.

-

Reaction Execution: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi or inflate a balloon for atmospheric pressure).[10]

-

Stirring: Begin vigorous stirring. Efficient agitation is crucial for ensuring good contact between the substrate, catalyst, and hydrogen gas at the three-phase interface.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical method involves periodically depressurizing, taking a small aliquot under a nitrogen counter-flow, and analyzing it. The reaction is complete when the starting material is no longer observed.

-

Reaction Quench & Catalyst Removal: Once complete, carefully vent the excess hydrogen and purge the vessel thoroughly with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous Pd/C catalyst. Wash the filter cake with additional solvent to ensure complete recovery of the product. Safety Note: The filtered catalyst can be pyrophoric. Do not allow it to dry in the air. Quench it carefully with water while wet.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude amino-pyrazole sulfonamide.

-

Purification: If necessary, purify the product by recrystallization from an appropriate solvent system or by column chromatography.

Protocol Variation: Transfer Hydrogenation with Hydrazine Hydrate

This method avoids the use of hydrogen gas and specialized pressure equipment.[15]

Procedure:

-

To a solution of the nitro-pyrazole sulfonamide in ethanol at room temperature, add the 10% Pd/C catalyst.

-

Heat the mixture to a gentle reflux (e.g., 40-60 °C).

-

Add hydrazine hydrate (3-5 equivalents) dropwise via an addition funnel. An exothermic reaction and gas evolution (N₂) will be observed.

-

After the addition is complete, maintain the reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and proceed with the filtration and isolation steps as described in the previous protocol.

Troubleshooting & Chemoselectivity Considerations

-

Slow or Stalled Reaction: Increase catalyst loading, hydrogen pressure, or temperature. Ensure stirring is adequate. The catalyst may be poisoned; using a fresh batch is recommended.

-

Dehalogenation: A common side reaction if the substrate contains aryl chlorides, bromides, or iodides.[15] To minimize this, use milder conditions (room temperature, lower pressure), shorter reaction times, or consider an alternative catalyst like Raney Nickel.[9] Using a catalyst poison like diphenyl sulfide has also been reported to enhance selectivity.[12]

-

Incomplete Reduction: If hydroxylamine or other intermediates are observed, increase the reaction time or catalyst loading to drive the reaction to completion.

Conclusion

The reduction of nitro-pyrazole sulfonamides using Pd/C is a robust and highly effective transformation essential for the synthesis of many pharmaceutically important compounds. A thorough understanding of the reaction mechanism, careful control of key parameters, and adherence to safety protocols are paramount for achieving high yields and purity. By selecting the appropriate hydrogenation method—either direct H₂ gas or transfer hydrogenation—researchers can efficiently synthesize the target amino-pyrazole sulfonamides, paving the way for the development of next-generation therapeutics.

References

-

Title: Recent Advances of Pd/C-Catalyzed Reactions Source: MDPI URL: [Link]

-

Title: Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C Source: PMC (PubMed Central) URL: [Link]

-

Title: Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study Source: PMC (PubMed Central) URL: [Link]

-

Title: Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation Source: ACS Omega - ACS Publications URL: [Link]

-

Title: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes Source: Master Organic Chemistry URL: [Link]

-

Title: Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis Source: Frontiers URL: [Link]

-

Title: A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts Source: Request PDF on ResearchGate URL: [Link]

-

Title: Nitro Reduction - Common Conditions Source: Organic Chemistry Data URL: [Link]

-

Title: Exploring Nitric Oxide (NO)-Releasing Celecoxib Derivatives as Modulators of Radioresponse in Pheochromocytoma Cells Source: PMC (PubMed Central) URL: [Link]

-

Title: Amino-Pyrazoles in Medicinal Chemistry: A Review Source: MDPI URL: [Link]

-

Title: What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? Source: ResearchGate URL: [Link]

- Title: Process for preparation of celecoxib Source: Google Patents URL

-

Title: Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: Encyclopedia.pub URL: [Link]

-

Title: Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors Source: Request PDF on ResearchGate URL: [Link]

-

Title: High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates Source: Organic Chemistry Portal URL: [Link]

-

Title: Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors Source: RSC Publishing URL: [Link]

-

Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

-

Title: New Celecoxib Derivatives as Anti-Inflammatory Agents Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach Source: MDPI URL: [Link]

-

Title: Formic acid with 10% palladium on carbon: A reagent for selective reduction of aromatic nitro compounds Source: ResearchGate URL: [Link]

Sources

- 1. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach [mdpi.com]

- 4. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. researchgate.net [researchgate.net]

- 8. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]

- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Recent Advances of Pd/C-Catalyzed Reactions [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates [organic-chemistry.org]

- 15. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for the Sulfonylation of 1-Methyl-3-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol and scientific rationale for the sulfonylation of 1-methyl-3-nitro-1H-pyrazole, a key transformation for the synthesis of novel chemical entities in drug discovery. The document outlines a plausible synthetic route based on established methodologies for the C-H functionalization of pyrazole derivatives, offering insights into reaction mechanisms, experimental setup, and product characterization.

Introduction: The Significance of Sulfonylated Nitropyrazoles

Pyrazole-sulfonamide motifs are prominent structural features in numerous pharmaceutically active compounds, exhibiting a wide range of biological activities.[1][2] The incorporation of a sulfonyl group can significantly modulate the physicochemical properties of a molecule, including its solubility, metabolic stability, and ability to engage in hydrogen bonding with biological targets. The nitro group on the pyrazole ring further enhances its utility as a synthetic intermediate, serving as a versatile handle for subsequent chemical modifications.[3][4] The targeted synthesis of sulfonylated 1-methyl-3-nitro-1H-pyrazole derivatives is therefore of considerable interest to medicinal chemists seeking to expand their chemical space and develop novel therapeutic agents.

Synthetic Strategy: Direct C-H Sulfonylation

While numerous methods exist for the synthesis of sulfonylated pyrazoles, including the cyclocondensation of pre-functionalized precursors, direct C-H sulfonylation has emerged as an efficient and atom-economical approach.[5][6] This strategy avoids the need for pre-activated substrates and allows for the late-stage introduction of the sulfonyl moiety. Given the electronic properties of 1-methyl-3-nitro-1H-pyrazole, with the nitro group acting as a meta-directing deactivator, direct sulfonylation is anticipated to occur at the C-4 or C-5 position of the pyrazole ring.

The proposed protocol adapts established methods for the C-H sulfonylation of N-containing heterocycles, which can be achieved using various reagents, including sulfonyl chlorides.[7][8] The reaction is often facilitated by a catalyst or promoter to activate the C-H bond.

Experimental Protocol: C-4/C-5 Sulfonylation of 1-Methyl-3-nitro-1H-pyrazole

This protocol describes the direct sulfonylation of 1-methyl-3-nitro-1H-pyrazole with benzenesulfonyl chloride.

Materials:

-

1-methyl-3-nitro-1H-pyrazole

-

Benzenesulfonyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et3N)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

UV lamp

-

Glass column for chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 1-methyl-3-nitro-1H-pyrazole (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

-

Addition of Sulfonylating Agent: Slowly add benzenesulfonyl chloride (1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion of the reaction, quench the mixture by adding 1 M hydrochloric acid. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired sulfonylated 1-methyl-3-nitro-1H-pyrazole.

Data Presentation

| Parameter | Value |

| Starting Material | 1-methyl-3-nitro-1H-pyrazole |

| Sulfonylating Agent | Benzenesulfonyl chloride |

| Base | Triethylamine |

| Solvent | Dichloromethane |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours (monitor by TLC) |

| Purification | Column Chromatography |

Visualization of Experimental Workflow

Caption: Experimental workflow for the sulfonylation of 1-methyl-3-nitro-1H-pyrazole.

Characterization

The final product should be characterized by standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and regioselectivity of the sulfonylation.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic sulfonyl group vibrations.

Trustworthiness and Self-Validation

The described protocol is based on well-established and frequently cited methodologies for the sulfonylation of heterocyclic compounds.[8][9][10] The progress of the reaction can be easily monitored by TLC, providing a reliable method for determining the reaction endpoint. The purification by column chromatography is a standard and effective technique for isolating the desired product. The final characterization by spectroscopic methods provides definitive validation of the product's identity and purity.

References

- OUCI. Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles.

- ACS Publications.

- ACS Publications.

- ResearchGate. Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA.

- MDPI.

- PubMed. Synthesis of Sulfonylated Heterocycles via Copper-Catalyzed Heteroaromatization/Sulfonyl Transfer of Propargylic Alcohols.

- ResearchGate.

- ACS Publications. Temperature Controlled Selective C–S or C–C Bond Formation: Photocatalytic Sulfonylation versus Arylation of Unactivated Heterocycles Utilizing Aryl Sulfonyl Chlorides. Organic Letters.

- ResearchGate.

- ResearchGate. Photocatalytic sulfonylation of N‐containing heterocycles; reported by...

- PMC.

- ACS Publications.

- ResearchGate. Reaction of 2-Aryl-4-Cyano-1,3-Oxazole-5-Sulfonyl Chlorides With 5-Amino-1H-Pyrazoles and 5-Amino-1H-1,2,4-Triazole | Request PDF.

- Frontiers. Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents.

- ResearchGate. Nitropyrazoles. Part 11. Isomeric 1Methyl3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Comparative Reactivity of the Nitro Group in Positions 3 and 5 of the Pyrazole Ring | Request PDF.

- Google Patents.

- Benchchem. Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies.

- ResearchGate. ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines.

- PubChem. 1-methyl-3-nitro-1h-pyrazole (C4H5N3O2).

- PMC. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles.

- Frontier Specialty Chemicals. 1-Methyl-1H-Pyrazole-3-sulfonamide.

- Supporting Information.

- Google P

- NIST WebBook. 1H-Pyrazole, 3-methyl-.

- PMC.

- Organic Chemistry Portal. Pyrazole synthesis.

-

PMC. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][5][9][11]triazin-7(6H).

- MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.

- Guidechem. How to Synthesize 4-Nitropyrazole Efficiently? - FAQ.

- Benchchem.

Sources

- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles [ouci.dntb.gov.ua]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

reaction conditions for N-alkylation of pyrazole sulfonamides

Application Note: Reaction Conditions for N-Alkylation of Pyrazole Sulfonamides

Executive Summary & Strategic Scope

This guide details the synthetic protocols for the N-alkylation of pyrazole sulfonamides , a privileged scaffold in medicinal chemistry (e.g., Celecoxib, Deracoxib). This transformation presents a unique chemoselective challenge due to the presence of multiple nucleophilic nitrogen sites: the pyrazole ring nitrogens (

Successful alkylation requires a rigorous understanding of acidity versus nucleophilicity. While the sulfonamide is more acidic, the pyrazole nitrogen is often more nucleophilic. This guide provides decision trees and validated protocols to selectively target either site.

Mechanistic Analysis: The Chemoselectivity Paradox

To control the reaction, one must decouple thermodynamic acidity from kinetic nucleophilicity.

-

Sulfonamide (

): High Acidity ( -

Pyrazole (

): Lower Acidity (

Strategic Rule:

-

To Alkylate

: Use a pyrazole that is already substituted at N1. Use weak bases to selectively deprotonate the sulfonamide. -

To Alkylate

: If the sulfonamide is present, it will consume one equivalent of base first. You must use

Visualizing the Decision Pathway

Figure 1: Decision tree for selecting reaction conditions based on structural requirements.

Scenario A: N-Alkylation of the Sulfonamide Group

Objective: Convert

Protocol 1: Base-Mediated Alkylation (General Purpose)

Best for: Simple primary alkyl halides (MeI, EtBr, Benzyl bromide).

Reagents & Conditions:

-

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: Acetone (reflux) or DMF (

). Acetone is preferred for ease of workup; DMF for solubility. -

Stoichiometry: 1.0 eq Substrate : 1.1 eq Base : 1.05 eq Electrophile.

Step-by-Step Workflow:

-

Activation: Charge a reaction vessel with the pyrazole sulfonamide (1.0 eq) and anhydrous

(1.1 eq) in Acetone (0.2 M concentration). Stir at RT for 15 minutes. Observation: The suspension may change color slightly as the sulfonamide anion forms. -

Addition: Add the alkyl halide (1.05 eq) dropwise. Note: Do not add large excess of electrophile to avoid bis-alkylation.

-

Reaction: Heat to reflux (

) for 4–12 hours. Monitor by TLC/LCMS. -

Workup: Filter off inorganic solids. Concentrate the filtrate. Recrystallize from EtOH/Water or purify via flash chromatography (Hexane/EtOAc).

Protocol 2: Mitsunobu Reaction (High Precision)

Best for: Complex secondary alcohols or when avoiding strong electrophiles.

Reagents:

-

Phosphine: Triphenylphosphine (

) or Polymer-supported -

Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or DEAD.

-

Solvent: THF (anhydrous).

Step-by-Step Workflow:

-

Dissolution: Dissolve pyrazole sulfonamide (1.0 eq), Alcohol (

, 1.1 eq), and -

Addition: Add DIAD (1.2 eq) dropwise over 20 minutes. The solution will turn yellow/orange.

-

Reaction: Allow to warm to RT and stir for 12–24 hours.

-

Quench: Add water (few drops). Concentrate and purify.

-

Purification Tip: Triphenylphosphine oxide (TPPO) is a byproduct. Use a precipitating solvent (ether/hexane) to remove TPPO or use polymer-bound reagents.

Scenario B: N-Alkylation of the Pyrazole Ring

Objective: Functionalize the pyrazole ring (

Mechanism of Regioselectivity

-

N1 Alkylation: Favored by steric bulk on the electrophile or thermodynamic control (reversible alkylation).

-

N2 Alkylation: Favored by "lone pair repulsion" effects or kinetic control with small electrophiles.

-

Note: If the sulfonamide is on the phenyl ring attached to C5, it creates a steric environment that pushes alkylation to N1 (distal).

Protocol 3: Regioselective Alkylation (Base-Dependent)

Table 1: Solvent and Base Effects on Pyrazole Regioselectivity

| Condition Set | Base | Solvent | Temp | Major Isomer | Mechanism |

| Kinetic | NaH (60%) | THF/DMF | Mixture (N1/N2) | Irreversible deprotonation; fastest site reacts. | |

| Thermodynamic | DMF | N1 (Less Hindered) | Reversible alkylation allows equilibration to stable isomer. | ||

| Chelation | Et2O | RT | N2 (Chelation) | Coordination with substituents (if capable) can direct N2. |

Step-by-Step Workflow (Thermodynamic Control):

-

Setup: Dissolve the pyrazole (1.0 eq) in DMF (0.2 M).

-

Base Addition: Add

(2.5 eq). Note: Excess base is required to neutralize the sulfonamide proton first ( -

Electrophile: Add Alkyl Halide (1.1 eq).

-

Heating: Heat to